molecular formula C23H31BN2O4 B13912282 Tert-butyl methyl(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2-YL)carbamate

Tert-butyl methyl(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2-YL)carbamate

Katalognummer: B13912282
Molekulargewicht: 410.3 g/mol
InChI-Schlüssel: LUNKSIJBBADEHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl methyl(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2-YL)carbamate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique chemical structure and properties. It is often used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl methyl(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2-YL)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl methylcarbamate with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl methyl(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2-YL)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acid derivatives, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Tert-butyl methyl(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2-YL)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology

In biological research, this compound can be used to study the interactions between boron-containing compounds and biological molecules.

Medicine

In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of molecules with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its boronate ester group provides unique properties that can enhance the performance of these materials .

Wirkmechanismus

The mechanism of action of Tert-butyl methyl(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2-YL)carbamate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in various chemical reactions that modify its structure and activity .

Eigenschaften

Molekularformel

C23H31BN2O4

Molekulargewicht

410.3 g/mol

IUPAC-Name

tert-butyl N-methyl-N-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-yl]carbamate

InChI

InChI=1S/C23H31BN2O4/c1-21(2,3)28-20(27)26(8)19-14-11-17(15-25-19)16-9-12-18(13-10-16)24-29-22(4,5)23(6,7)30-24/h9-15H,1-8H3

InChI-Schlüssel

LUNKSIJBBADEHG-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(C=C3)N(C)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.